Ethyl 2-amino-4-chlorobenzoate
Overview
Description
Ethyl 2-amino-4-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the second position and a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group in related compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of ethyl 2-amino-4-hydroxybenzoate or ethyl 2-amino-4-aminobenzoate.
Reduction: Conversion to ethyl 2-amino-4-aminobenzoate.
Oxidation: Formation of ethyl 2-nitro-4-chlorobenzoate.
Scientific Research Applications
Ethyl 2-amino-4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to therapeutic effects. The amino and ester functional groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-amino-4-chlorobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2-amino-4-methylbenzoate: Contains a methyl group instead of chlorine, leading to different chemical and physical properties.
Ethyl 2-amino-4-nitrobenzoate:
Properties
IUPAC Name |
ethyl 2-amino-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFYIXWMUULEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489825 | |
Record name | Ethyl 2-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60064-34-8 | |
Record name | Ethyl 2-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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